6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid
Description
6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid (CAS: 1511314-02-5; synonyms: 6-BOC-nicotinic acid, 6-tert-butoxycarbonylnicotinic acid) is a pyridine derivative featuring a tert-butoxycarbonyl (BOC) protecting group at the 6-position and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.23 g/mol (calculated from ).
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-5-4-7(6-12-8)9(13)14/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCJEGQLVCKYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid typically involves the protection of nicotinic acid. One common method is the reaction of nicotinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactions may involve continuous flow processes and the use of automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be replaced by other functional groups under specific conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
Deprotection: Nicotinic acid.
Coupling: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid is used in several scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the synthesis of biologically active compounds and as a precursor for drug development.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to nicotinic acid.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the carboxyl group from unwanted reactions during synthetic procedures. Upon deprotection, the carboxyl group is released, allowing further functionalization or reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences in molecular structure, physicochemical properties, and applications between 6-[(tert-butoxy)carbonyl]pyridine-3-carboxylic acid and related compounds.
Table 1: Structural and Functional Comparison
Detailed Analysis of Key Differences
Functional Group Variations
- Carboxylic Acid vs. Boronic Acid: The presence of a boronic acid group in 6-(BOC-Methylamino)pyridine-3-boronic acid enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the carboxylic acid in the parent compound, which is suited for condensation or amidation .
- BOC Placement : In (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid, the BOC group protects a piperidine nitrogen, enhancing stereochemical stability in chiral synthesis .
Structural Complexity
- Fused Ring Systems: Compounds like 6-BOC-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid incorporate sulfur-containing fused rings, improving binding affinity to biological targets (e.g., kinases) .
- Spiro and Bicyclic Systems : Derivatives such as 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid exhibit rigid bicyclic frameworks, useful in conformationally restricted drug design .
Physicochemical Properties
- Lipophilicity: The cyclopropyl group in 6-({[(tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid increases hydrophobicity (logP ~1.25), compared to the parent compound’s logP of ~0.9 .
- Acid Dissociation (pKa) : The carboxylic acid in the parent compound has a predicted pKa of ~2.2, while boronic acid derivatives exhibit lower acidity (pKa ~8–10) .
Pharmacological Relevance
Biological Activity
6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, is noted for its stability and solubility in organic solvents. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
The molecular formula of this compound is C12H15NO3, with a molecular weight of 221.25 g/mol. The presence of the Boc group enhances the compound's reactivity by allowing selective deprotection under acidic conditions, facilitating further functionalization.
Biological Activity Overview
Research on the biological activity of this compound indicates its potential in various therapeutic areas, particularly as an anti-inflammatory and antimicrobial agent. Similar compounds have demonstrated significant effects in inhibiting key biological pathways.
1. Anti-inflammatory Activity
Pyridine derivatives are known for their anti-inflammatory properties. For instance, studies have indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for related compounds against COX-2 were reported to be comparable to established anti-inflammatory drugs such as celecoxib .
2. Antimicrobial Properties
Pyridine derivatives have also been evaluated for their antimicrobial activity. Research has shown that certain structural modifications can enhance the efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Tert-butoxycarbonyl Group | Enhances stability and solubility |
| Carboxylic Acid Functionality | Essential for interaction with biological targets |
| Pyridine Ring | Contributes to binding affinity with enzymes |
Case Studies
Several studies have investigated the biological activity of pyridine derivatives, providing insights into their mechanisms and potential therapeutic applications.
Case Study 1: Anti-inflammatory Effects
A study involving a series of pyridine derivatives demonstrated that modifications at the 3-position significantly enhanced anti-inflammatory activity. The most potent compounds exhibited IC50 values in the low micromolar range against COX-2, indicating strong inhibition compared to controls .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyridine derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, suggesting promising antibacterial potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
